molecular formula C18H16O3S B11479089 Naphthalen-1-yl 2,5-dimethylbenzenesulfonate

Naphthalen-1-yl 2,5-dimethylbenzenesulfonate

Cat. No.: B11479089
M. Wt: 312.4 g/mol
InChI Key: ZQTCZQGMBCUYIV-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 2,5-dimethylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a naphthalene ring attached to a benzenesulfonate group with two methyl substituents at the 2 and 5 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of naphthalene with sulfuric acid to form naphthalenesulfonic acid, which is then reacted with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine to yield the desired product .

Industrial Production Methods

Industrial production of Naphthalen-1-yl 2,5-dimethylbenzenesulfonate may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl 2,5-dimethylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Naphthalen-1-yl 2,5-dimethylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Naphthalen-1-yl 2,5-dimethylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can act as an electrophile, facilitating reactions with nucleophiles such as amines and thiols. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The pathways involved may include enzyme inhibition, protein modification, and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalen-1-yl 2,5-dimethylbenzenesulfonate is unique due to its specific substitution pattern and the presence of both naphthalene and benzenesulfonate groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H16O3S

Molecular Weight

312.4 g/mol

IUPAC Name

naphthalen-1-yl 2,5-dimethylbenzenesulfonate

InChI

InChI=1S/C18H16O3S/c1-13-10-11-14(2)18(12-13)22(19,20)21-17-9-5-7-15-6-3-4-8-16(15)17/h3-12H,1-2H3

InChI Key

ZQTCZQGMBCUYIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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